molecular formula C10H19NO2S B3248675 (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate CAS No. 188625-66-3

(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Cat. No. B3248675
CAS RN: 188625-66-3
M. Wt: 217.33 g/mol
InChI Key: FSQKKUYXPMRNJF-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate, also known as Boc-Met-Gly-Cys-Met-OMe, is a chemical compound used in scientific research applications. This compound is a derivative of the amino acid cysteine and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthetic Methodologies : This compound is involved in innovative synthetic methodologies, such as the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate via the mixed anhydride method. The structure of the synthesized compound was confirmed by spectroscopic methods and X-ray diffraction studies, highlighting its utility in synthesizing structurally complex molecules (Naveen et al., 2007).

  • Asymmetric Synthesis : Research demonstrates the asymmetric synthesis of chiral derivatives, such as (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, showcasing high diastereoselectivities and excellent yields. This underscores the importance of the base compound in the synthesis of fluorinated derivatives, which are significant in medicinal chemistry (Funabiki et al., 2008).

  • Nitrile Anion Cyclization : The compound plays a critical role in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines. This method provides an efficient route to chiral pyrrolidine derivatives, demonstrating the compound's utility in complex organic synthesis (Chung et al., 2005).

  • Hydrogen Bond Studies : Studies involving derivatives of the compound reveal insights into hydrogen bonding between acidic protons from alkynes and amides, and carbonyl oxygen atoms. This research aids in understanding molecular interactions and could influence the design of new molecules with desired properties (Baillargeon et al., 2014).

properties

IUPAC Name

tert-butyl (2S)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKKUYXPMRNJF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

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